molecular formula C25H24N4O3 B11273958 9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11273958
M. Wt: 428.5 g/mol
InChI Key: JLXBFOCWSURDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with methoxyphenyl and methylphenyl groups.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H24N4O3/c1-15-5-3-6-17(13-15)27-25(31)19-14-26-29-23(16-9-11-18(32-2)12-10-16)22-20(28-24(19)29)7-4-8-21(22)30/h3,5-6,9-14,23,28H,4,7-8H2,1-2H3,(H,27,31)

InChI Key

JLXBFOCWSURDIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CCC4

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is efficient and environmentally friendly, as it does not require metal catalysts.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Compared to these compounds, 9-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazoloquinazoline core, which may confer distinct biological activities and chemical reactivity.

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